molecular formula C10H20N2O2 B4901348 3-(1-Hydroxycyclohexyl)butanehydrazide

3-(1-Hydroxycyclohexyl)butanehydrazide

Cat. No.: B4901348
M. Wt: 200.28 g/mol
InChI Key: UOYHNLNTCAJYMU-UHFFFAOYSA-N
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Description

3-(1-Hydroxycyclohexyl)butanehydrazide is a hydrazide derivative characterized by a hydroxycyclohexyl substituent attached to a butanehydrazide backbone. The hydroxycyclohexyl group may influence solubility, stability, and interactions with biological targets, as seen in analogous compounds like 3-(1-hydroxycyclohexyl)thiophene derivatives, which are crystalline solids prone to dehydration . The butanehydrazide moiety is recognized for its role in medicinal chemistry, particularly in analgesic and antimicrobial applications, as demonstrated by structurally related compounds .

Properties

IUPAC Name

3-(1-hydroxycyclohexyl)butanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(7-9(13)12-11)10(14)5-3-2-4-6-10/h8,14H,2-7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYHNLNTCAJYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NN)C1(CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxycyclohexyl)butanehydrazide typically involves the reaction of cyclohexanone with butanehydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxycyclohexyl)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.

Scientific Research Applications

3-(1-Hydroxycyclohexyl)butanehydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxycyclohexyl)butanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Butanehydrazide Derivatives

Analgesic Activity

Compounds containing the butanehydrazide fragment exhibit significant analgesic properties. For example:

  • N′-(1-Phenylethylidene)butanehydrazide derivatives (e.g., compounds 10 and 12 in ) demonstrated 2–3-fold stronger analgesic activity than acetylsalicylic acid (ASA) in rodent models. This highlights the critical role of the butanehydrazide core and aromatic substituents in modulating pain pathways .

Antimicrobial Activity

Butanehydrazides with substituted aromatic or heterocyclic groups show antimicrobial efficacy:

  • N′-Aryl-3-[(2-hydroxyphenyl)amino]butanehydrazides (e.g., 5d–g) and benzo[b]phenoxazine-containing derivatives (e.g., 12d, 12e) were synthesized and evaluated for activity against bacterial and fungal strains. Compound 12d exhibited an 84% yield and notable structural stability, attributed to its extended conjugated system .

Anticonvulsant Activity

  • 4-(1,3-Dioxo-1,3-dihydro-2H-iso-indol-2-yl)-N-(propan-2-ylidene)butanehydrazide ([63] in ) showed promising anticonvulsant effects in epilepsy models. The isatin moiety in this compound likely enhances GABAergic activity, a mechanism less evident in 3-(1-Hydroxycyclohexyl)butanehydrazide due to its distinct substituents .

Substituent Effects on Reactivity and Stability

  • The hydroxycyclohexyl group in this compound may confer susceptibility to dehydration, as observed in 3-(1-hydroxycyclohexyl)thiophene derivatives, which readily form cyclohexenyl analogs under acidic conditions .
  • In contrast, N′-benzylidenebutanehydrazides (e.g., 12d ) exhibit higher thermal stability (melting point: 154°C) due to rigid aromatic systems .

Data Tables

Table 1. Comparison of Butanehydrazide Derivatives

Compound Name Substituent/Group Biological Activity Yield (%) Melting Point (°C) Reference
N′-(1-Phenylethylidene)butanehydrazide Phenylethylidene Analgesic (2–3× ASA) N/A N/A
12d (Benzo[b]phenoxazine derivative) Benzo[b]phenoxazin-6,11-dione Antimicrobial 84 154 (decomp.)
4-(1,3-Dioxoisoindolin-2-yl)butanehydrazide Isoindoline-1,3-dione Anticonvulsant N/A N/A
This compound 1-Hydroxycyclohexyl Undetermined N/A N/A Inferred

Table 2. Substituent Impact on Properties

Group Effect on Compound Example
Phenylethylidene Enhances analgesic activity
Benzo[b]phenoxazine Improves thermal stability, antimicrobial
Hydroxycyclohexyl May reduce planarity, increase dehydration

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